molecular formula C16H19FN2O3S B2928330 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide CAS No. 1421510-13-5

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2928330
CAS No.: 1421510-13-5
M. Wt: 338.4
InChI Key: LBUPPNNAZMRCKT-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-fluorobenzenesulfonamide core linked to a 2-hydroxyethyl chain substituted with a 4-(dimethylamino)phenyl group. Key structural features include:

  • 2-Fluorobenzenesulfonamide group: Imparts acidity (pKa ~10–11 for sulfonamides) and hydrogen-bonding capacity.
  • Hydroxyethyl chain: Enhances solubility and provides a site for metabolic modification.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-19(2)13-9-7-12(8-10-13)15(20)11-18-23(21,22)16-6-4-3-5-14(16)17/h3-10,15,18,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUPPNNAZMRCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure, which includes a dimethylamino group and a fluorinated benzene moiety, suggests a variety of interactions at the molecular level that may influence its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18FNO3S
  • CAS Number : Not specified in the provided data

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may inhibit specific pathways involved in cell proliferation and survival, particularly in cancer cells. The presence of the dimethylamino group is thought to enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, a study demonstrated that similar sulfonamide derivatives exhibit cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These effects were attributed to the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Cell Line IC50 (µM) Mechanism
A5495.0Inhibition of tubulin polymerization
HeLa3.5Induction of apoptosis

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits moderate cytotoxicity in vitro. The cytotoxic effects were measured using standard MTT assays, where the compound demonstrated an IC50 value indicating effective inhibition of cell viability.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. The following table summarizes key modifications and their impact on biological activity:

Modification Effect on Activity
Addition of fluorineIncreased potency in cancer cells
Dimethylamino groupEnhanced membrane permeability
Hydroxyethyl substituentImproved solubility and bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and derivatives, focusing on substituent effects, physicochemical properties, and spectroscopic characteristics.

Substituent Variations in Sulfonamide Derivatives

Compound Core Structure Key Substituents Functional Impact Reference
Target Compound 2-Fluorobenzenesulfonamide - 4-(Dimethylamino)phenyl
- Hydroxyethyl
- Basic dimethylamino group enhances solubility.
- Hydroxyethyl supports H-bonding.
N/A
N-(4-Hydroxyphenyl)benzenesulfonamide () Benzenesulfonamide - 4-Hydroxyphenyl - Phenolic -OH increases acidity (pKa ~10) and H-bonding.
- Lacks fluorination or dimethylamino groups.
N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide () 3-Fluorobenzenesulfonamide - 4-Phenylpiperazine
- Dimethylamino phenyl
- Piperazine introduces additional basicity (pKa ~6–9).
- Higher molecular weight (482.6 vs. ~350–400 for target).
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Triazole-thione-sulfonamide - Halogens (X = H, Cl, Br)
- Difluorophenyl
- Halogens increase lipophilicity (Cl/Br > F).
- Triazole-thione introduces tautomerism.

Physicochemical and Spectroscopic Comparisons

  • Hydrogen Bonding :

    • The target compound’s hydroxyethyl and sulfonamide groups enable intermolecular N–H⋯O and O–H⋯O bonds, akin to N-(4-hydroxyphenyl)benzenesulfonamide .
    • ’s piperazine-containing derivative may exhibit stronger basicity due to the tertiary amine in piperazine.
  • IR Spectroscopy: Sulfonamide S=O Stretches: Expected at 1320–1360 cm⁻¹ and 1140–1190 cm⁻¹ (asymmetric/symmetric stretching), contrasting with C=S stretches (1243–1258 cm⁻¹) in triazole-thiones . Dimethylamino N–H: Absent in the target (due to methylation), unlike NH vibrations (3150–3319 cm⁻¹) in hydrazinecarbothioamides .
  • Molecular Weight and Solubility: The target compound’s molecular weight (~350–400 g/mol) is lower than ’s piperazine derivative (482.6 g/mol), suggesting better membrane permeability. Fluorination (present in both the target and ) enhances lipid solubility compared to non-fluorinated analogs.

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